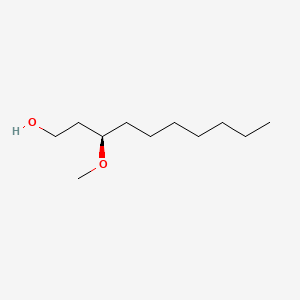

(3R)-3-Methoxydecan-1-OL

Descripción general

Descripción

(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxydecan-1-OL typically involves the following steps:

Starting Material: The synthesis often begins with a suitable alkene or alkyne precursor.

Hydroboration-Oxidation: The alkene undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.

Methoxylation: The hydroxyl group is then converted to a methoxy group using reagents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate an appropriate precursor.

Enzymatic Resolution: Employing enzymes to selectively produce the (3R) enantiomer from a racemic mixture.

Análisis De Reacciones Químicas

Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.

Major Products:

Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.

Reduction: Decane.

Substitution: (3R)-3-Bromodecan-1-OL.

Aplicaciones Científicas De Investigación

(3R)-3-Methoxydecan-1-OL has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:

Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.

Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.

Comparación Con Compuestos Similares

(3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.

3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.

Uniqueness:

Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.

Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.

Actividad Biológica

(3R)-3-Methoxydecan-1-OL is a fatty alcohol that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and insecticidal properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by its molecular formula and a methoxy group attached to a decanol chain. Its structural configuration contributes to its interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Research indicates that the mechanism of action may involve disruption of bacterial cell membranes, leading to cell lysis and death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a notable ability to scavenge free radicals.

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.75 |

| ABTS | 0.60 |

Table 2: Antioxidant activity of this compound as measured by DPPH and ABTS assays.

These results suggest that this compound can serve as an effective antioxidant agent, potentially beneficial in preventing oxidative stress-related diseases .

Insecticidal Activity

Insecticidal properties have also been attributed to this compound, particularly against agricultural pests. Studies have shown that it can effectively repel or kill certain insect species.

| Insect Species | Concentration (mg/mL) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 10 | 85 |

| Musca domestica | 5 | 70 |

Table 3: Insecticidal activity of this compound against selected insect species.

The mode of action appears to involve neurotoxic effects on the insects, disrupting their normal physiological functions .

Case Studies

Several case studies have been conducted to further explore the efficacy and safety of this compound in various applications:

-

Case Study on Antimicrobial Efficacy :

A study evaluated the use of this compound in food preservation, demonstrating its effectiveness in inhibiting the growth of foodborne pathogens such as Salmonella and Listeria monocytogenes. The compound was incorporated into food packaging materials, significantly extending shelf life while maintaining food safety . -

Case Study on Antioxidant Applications :

Another investigation focused on the incorporation of this compound into cosmetic formulations aimed at reducing oxidative damage to skin cells. Results indicated improved skin cell viability and reduced oxidative stress markers in vitro .

Propiedades

IUPAC Name |

(3R)-3-methoxydecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDHZHOJJXJTA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692941 | |

| Record name | (3R)-3-Methoxydecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185954-75-0 | |

| Record name | (3R)-3-Methoxydecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.